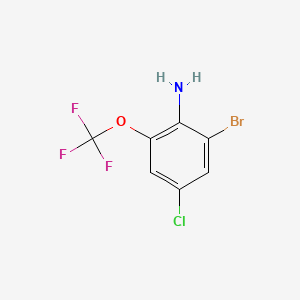

2-Bromo-4-chloro-6-(trifluoromethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4-chloro-6-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrClF3NO It is a derivative of aniline, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline typically involves the halogenation of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with bromine and chlorine in the presence of a catalyst to introduce the halogen atoms at specific positions on the benzene ring. The trifluoromethoxy group can be introduced using a nucleophilic substitution reaction with a suitable trifluoromethoxy reagent.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available aniline derivatives

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it to amine derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

- Substituted aniline derivatives

- Nitro or nitroso compounds

- Coupled products with various functional groups

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-4-chloro-6-(trifluoromethoxy)aniline serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the modification of various functional groups, facilitating the development of new compounds with desired properties.

Medicinal Chemistry

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that halogenated anilines can exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.

- Anticancer Activities : Research indicates that compounds with similar structures may inhibit cancer cell growth by interacting with specific molecular targets, such as enzymes or receptors .

Agrochemical Development

Due to its chemical properties, this compound is explored in the formulation of agrochemicals. The trifluoromethoxy group enhances its effectiveness in pest control formulations by improving solubility and bioavailability in agricultural applications.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of halogenated anilines, including this compound. The results indicated a significant inhibition of bacterial growth, suggesting its potential use as a lead compound in antibiotic development.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Industrial Applications

In addition to research applications, this compound is utilized in:

- Dyes and Pigments : Its unique color properties make it suitable for use in dye formulations.

- Specialty Chemicals : Employed in the production of various specialty chemicals due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

- 2-Chloro-6-(trifluoromethoxy)aniline

- 4-Bromo-2-(trifluoromethoxy)aniline

Comparison: 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline is unique due to the specific positioning of the bromine, chlorine, and trifluoromethoxy groups on the benzene ring This arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds

Biologische Aktivität

2-Bromo-4-chloro-6-(trifluoromethoxy)aniline is an aromatic amine with a complex structure that includes halogen and trifluoromethoxy substituents. This compound has garnered attention due to its potential biological activities, which may have implications in medicinal chemistry and material sciences. Understanding its biological activity is crucial for evaluating its therapeutic potential and environmental impact.

Chemical Structure and Properties

The chemical formula for this compound is C7H4BrClF3NO, and it features the following structural characteristics:

- Bromine (Br) and Chlorine (Cl) atoms contribute to its reactivity.

- The trifluoromethoxy group (-O-CF3) enhances lipophilicity, potentially affecting its interaction with biological membranes.

Anticancer Activity

Certain derivatives of anilines have been studied for their anticancer properties. Compounds exhibiting similar functional groups have shown:

- Induction of apoptosis in cancer cell lines.

- Inhibition of key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.

A notable study highlighted the activity of structurally related compounds that inhibited cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.

Neuroprotective Effects

Some studies suggest that compounds with trifluoromethoxy groups can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. This activity may be attributed to their ability to cross the blood-brain barrier due to increased lipophilicity.

Case Studies and Research Findings

| Study | Compound | Biological Activity | Model | Key Findings |

|---|---|---|---|---|

| 1 | 2-Bromo-4-chloroaniline derivatives | Antimicrobial | In vitro | Significant inhibition of bacterial growth at low concentrations. |

| 2 | Trifluoromethoxy aniline analogs | Anticancer | Various cancer cell lines | Induced apoptosis via downregulation of survival proteins. |

| 3 | Halogenated anilines | Neuroprotective | Animal models | Reduced oxidative stress markers in neuronal tissues. |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The presence of halogens can enhance binding affinity to target enzymes, inhibiting their function.

- Membrane Interaction : The trifluoromethoxy group may facilitate penetration into lipid membranes, altering membrane dynamics and affecting cellular signaling.

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that similar compounds can influence ROS levels, thereby affecting cell survival pathways.

Eigenschaften

IUPAC Name |

2-bromo-4-chloro-6-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-4-1-3(9)2-5(6(4)13)14-7(10,11)12/h1-2H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCAACPCJVGVOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)N)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670412 |

Source

|

| Record name | 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244949-24-3 |

Source

|

| Record name | 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.